molecular formula C16H20N4O2 B14146684 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N'-[(E)-(4-methoxyphenyl)methylidene]propanehydrazide

3-(3,5-dimethyl-1H-pyrazol-1-yl)-N'-[(E)-(4-methoxyphenyl)methylidene]propanehydrazide

Cat. No.: B14146684
M. Wt: 300.36 g/mol
InChI Key: CUDSFVSGXIROEI-GZTJUZNOSA-N
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Description

3-(3,5-dimethylpyrazol-1-yl)-N-[(E)-(4-methoxyphenyl)methylideneamino]propanamide is a complex organic compound that features a pyrazole ring substituted with dimethyl groups and a methoxyphenyl group linked via a methylene bridge to a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethylpyrazol-1-yl)-N-[(E)-(4-methoxyphenyl)methylideneamino]propanamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethylpyrazol-1-yl)-N-[(E)-(4-methoxyphenyl)methylideneamino]propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidative conditions.

    Reduction: The imine group can be reduced to form an amine using reducing agents such as sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products

    Oxidation: Formation of 4-hydroxyphenyl derivative.

    Reduction: Formation of 3-(3,5-dimethylpyrazol-1-yl)-N-[(E)-(4-aminophenyl)methylideneamino]propanamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethylpyrazol-1-yl)-N-[(E)-(4-methoxyphenyl)methylideneamino]propanamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,5-dimethylpyrazol-1-yl)-N-[(E)-(4-methoxyphenyl)methylideneamino]propanamide is unique due to its combination of a pyrazole ring, a methoxyphenyl group, and a propanamide moiety. This unique structure allows it to interact with a variety of molecular targets and exhibit diverse chemical reactivity and biological activity.

Properties

Molecular Formula

C16H20N4O2

Molecular Weight

300.36 g/mol

IUPAC Name

3-(3,5-dimethylpyrazol-1-yl)-N-[(E)-(4-methoxyphenyl)methylideneamino]propanamide

InChI

InChI=1S/C16H20N4O2/c1-12-10-13(2)20(19-12)9-8-16(21)18-17-11-14-4-6-15(22-3)7-5-14/h4-7,10-11H,8-9H2,1-3H3,(H,18,21)/b17-11+

InChI Key

CUDSFVSGXIROEI-GZTJUZNOSA-N

Isomeric SMILES

CC1=CC(=NN1CCC(=O)N/N=C/C2=CC=C(C=C2)OC)C

Canonical SMILES

CC1=CC(=NN1CCC(=O)NN=CC2=CC=C(C=C2)OC)C

solubility

39.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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